

# 2,2,4-Trimethyl-3-pentanol infrared spectroscopy peaks

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## Compound of Interest

Compound Name: **2,2,4-Trimethyl-3-pentanol**

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An In-depth Technical Guide to the Infrared Spectroscopy of **2,2,4-Trimethyl-3-pentanol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical sciences, prized for its ability to elucidate molecular structure through the identification of functional groups. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. Each functional group (e.g., O-H, C-H, C=O) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that allows for detailed structural characterization.

This guide provides an in-depth analysis of the infrared spectrum of **2,2,4-trimethyl-3-pentanol** (CAS No: 5162-48-1), a sterically hindered secondary alcohol.<sup>[1][2][3]</sup> Understanding the spectral features of this molecule is crucial for its identification, purity assessment, and the study of its chemical behavior, particularly in contexts where hydrogen bonding and steric effects play a significant role. As a secondary alcohol, the position of its key C-O stretching vibration, combined with the characteristic hydroxyl (O-H) and alkyl (C-H) group absorptions, provides a clear case study for the principles of IR spectral interpretation.

## Molecular Structure: The Basis for Vibrational Activity

The infrared spectrum of **2,2,4-trimethyl-3-pentanol** is a direct consequence of its molecular architecture. The molecule consists of an eight-carbon backbone featuring a hydroxyl (-OH) group on the third carbon, which is flanked by a bulky tert-butyl group on one side and an isopropyl group on the other.<sup>[1][2][3]</sup> This significant steric hindrance around the hydroxyl group influences its chemical reactivity and, importantly, its hydrogen-bonding behavior, which is readily observable in its IR spectrum.

The primary functional groups that give rise to distinct and interpretable absorption bands are:

- Hydroxyl Group (O-H): Responsible for both stretching and bending vibrations.
- Alkyl Groups (C-H): Involving various methyl ( $\text{CH}_3$ ) and methine ( $\text{CH}$ ) bonds.
- Carbon-Oxygen Single Bond (C-O): A key diagnostic stretch for alcohols.
- Carbon-Carbon Skeleton (C-C): Vibrations that contribute to the complex fingerprint region.

Caption: Molecular structure of **2,2,4-trimethyl-3-pentanol**.

## Comprehensive Analysis of Infrared Absorption Peaks

The IR spectrum of an alcohol is typically dominated by four principal regions: the O-H stretching region, the C-H stretching region, the C-O stretching region, and the complex "fingerprint region" which contains various bending vibrations.

### O-H Stretching Vibration (3500–3200 $\text{cm}^{-1}$ )

The most conspicuous feature in the spectrum of **2,2,4-trimethyl-3-pentanol** is the absorption due to the O-H stretching vibration.

- Causality: In a condensed phase (neat liquid or concentrated solution), alcohol molecules associate via intermolecular hydrogen bonding. This interaction weakens the O-H covalent bond, lowering its vibrational frequency and causing a dramatic broadening of the absorption band.<sup>[4][5]</sup> The broadness arises because the sample contains a wide distribution of hydrogen bond strengths (dimers, trimers, and larger polymers), each vibrating at a slightly different frequency.<sup>[5][6]</sup>

- Expected Appearance: A strong and very broad absorption band centered between 3500  $\text{cm}^{-1}$  and 3200  $\text{cm}^{-1}$ .<sup>[7][8]</sup>
- Field Insights: The significant steric hindrance from the adjacent tert-butyl and isopropyl groups might slightly reduce the extent or strength of hydrogen bonding compared to a less hindered secondary alcohol like 3-pentanol. However, the peak will remain characteristically broad. If the spectrum were taken in a highly dilute solution of a non-polar solvent (e.g.,  $\text{CCl}_4$ ), a sharp, "free" O-H stretching peak would appear around 3650–3600  $\text{cm}^{-1}$ , as the intermolecular hydrogen bonds are broken.<sup>[7][9]</sup>

## C-H Stretching Vibrations (3000–2850 $\text{cm}^{-1}$ )

This region contains absorptions from the stretching of the numerous carbon-hydrogen bonds within the molecule's alkyl framework.

- Causality: Since all carbon atoms in **2,2,4-trimethyl-3-pentanol** are  $\text{sp}^3$  hybridized, their C-H stretching frequencies will occur just below the 3000  $\text{cm}^{-1}$  dividing line.<sup>[10][11]</sup> Asymmetric stretches require more energy and thus appear at a higher wavenumber than their symmetric counterparts.<sup>[12]</sup>
- Expected Appearance: A series of strong, sharp peaks in the 2960–2850  $\text{cm}^{-1}$  range.
  - Methyl ( $\text{CH}_3$ ) asymmetric stretch:  $\sim 2962 \text{ cm}^{-1}$
  - Methylene ( $\text{CH}_2$ ) asymmetric stretch (from isopropyl group methine): While technically a methine, its C-H stretch is in this region,  $\sim 2926 \text{ cm}^{-1}$
  - Methyl ( $\text{CH}_3$ ) symmetric stretch:  $\sim 2872 \text{ cm}^{-1}$ <sup>[10][13]</sup> These peaks will be intense due to the large number of C-H bonds in the molecule.

## The Fingerprint Region (< 1500 $\text{cm}^{-1}$ )

This region is rich with complex vibrational information, including C-H bending and C-O and C-C stretching vibrations. While complex, certain peaks are highly diagnostic.<sup>[14][15]</sup>

- C-H Bending Vibrations (1470–1365  $\text{cm}^{-1}$ ):

- Causality: The bending motions of the C-H bonds in the methyl groups are characteristic. The presence of both a tert-butyl and an isopropyl group leads to a distinctive pattern. The gem-dimethyl arrangement of the isopropyl group and the three methyl groups of the tert-butyl group give rise to strong absorptions in this area.[10]
- Expected Appearance: Strong peaks are expected around  $1385\text{ cm}^{-1}$  and  $1370\text{ cm}^{-1}$ . The tert-butyl group typically shows a split peak with one band near  $1395\text{ cm}^{-1}$  and a more intense one near  $1370\text{ cm}^{-1}$ . The isopropyl group also gives a doublet near  $1385\text{ cm}^{-1}$  and  $1370\text{ cm}^{-1}$ .[10] This will result in a strong and characteristically complex absorption pattern in this narrow range.

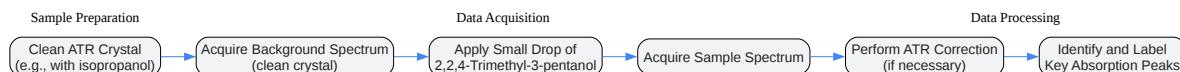
- C-O Stretching Vibration ( $1150\text{--}1075\text{ cm}^{-1}$ ):
  - Causality: This is one of the most important diagnostic peaks for identifying the class of an alcohol. The stretching of the C-O single bond is sensitive to the substitution on the carbon atom. For secondary alcohols, this vibration absorbs in a well-defined range.[16]
  - Expected Appearance: A strong, distinct peak between  $1150\text{ cm}^{-1}$  and  $1075\text{ cm}^{-1}$ .[7][16] This band confirms the presence of the alcohol functional group and its classification as secondary.
- O-H Bending Vibration ( $\sim 650\text{ cm}^{-1}$ ):
  - Causality: The out-of-plane bending, or "wagging," of the O-H group gives rise to an absorption.
  - Expected Appearance: A broad, medium-intensity peak centered around  $650\text{ cm}^{-1}$ .[16]

## Summary of Diagnostic Infrared Peaks

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group	Intensity & Shape
3500–3200	O-H Stretch (H-bonded)	Alcohol (-OH)	Strong, Very Broad
2965–2850	C-H Stretch (sp <sup>3</sup> )	Alkyl (-CH <sub>3</sub> , -CH)	Strong, Sharp
1470–1365	C-H Bend	Alkyl (tert-butyl, isopropyl)	Medium to Strong
1150–1075	C-O Stretch	Secondary Alcohol	Strong
~650	O-H Bend (Out-of-plane)	Alcohol (-OH)	Medium, Broad

## Experimental Protocol: Acquiring the IR Spectrum

Obtaining a high-quality IR spectrum of a liquid sample like **2,2,4-trimethyl-3-pentanol** is straightforward. The Attenuated Total Reflectance (ATR) method is most common.



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Caption: Standard workflow for obtaining an ATR-FTIR spectrum.

### Methodology:

- **Crystal Cleaning:** Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Wipe with a solvent like isopropanol and allow it to fully evaporate.
- **Background Scan:** Record a background spectrum of the empty, clean crystal. This allows the instrument software to subtract interfering signals from the atmosphere (e.g., CO<sub>2</sub>, H<sub>2</sub>O).

- Sample Application: Place a single drop of **2,2,4-trimethyl-3-pentanol** directly onto the ATR crystal, ensuring it completely covers the crystal surface.
- Sample Scan: Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the crystal with an appropriate solvent after the measurement is complete.

## Conclusion

The infrared spectrum of **2,2,4-trimethyl-3-pentanol** is a definitive tool for its structural confirmation. The key identifying features are a strong, broad O-H stretching band centered near  $3350\text{ cm}^{-1}$ , indicative of a hydrogen-bonded alcohol; intense  $\text{sp}^3$  C-H stretching absorptions just below  $3000\text{ cm}^{-1}$ ; a strong C-O stretching band in the  $1150\text{--}1075\text{ cm}^{-1}$  range, confirming its identity as a secondary alcohol; and a characteristic pattern of C-H bending vibrations between  $1470\text{--}1365\text{ cm}^{-1}$  arising from its unique tert-butyl and isopropyl groups. Together, these absorptions provide an unambiguous spectral fingerprint, allowing for the rapid and reliable identification of this sterically hindered alcohol in a variety of scientific and industrial applications.

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